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molecular formula C12H13FO B8509037 1-Ethynyl-3-fluoro-4-methoxy-2-propylbenzene

1-Ethynyl-3-fluoro-4-methoxy-2-propylbenzene

Cat. No. B8509037
M. Wt: 192.23 g/mol
InChI Key: GBHPDJNTWQBAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476308B2

Procedure details

To a solution of diisopropylamine (0.841 mL, 6.0 mmol) in tetrahydrofuran (15 mL) at −78° C. under nitrogen was added slowly the solution of n-butyllithium (3.75 mL, 6.0 mmol, 1.6M in hexanes). After stirring for 30 minutes, the solution of TMS-diazomethane (3.0 mL, 6.0 mmol, 2M in hexanes) was added slowly into the reaction mixture. The mixture was stirred for 30 minutes then was added the solution of 3-fluoro-4-methoxy-2-propylbenzaldehyde (597) (0.589 g, 3.0 mmol) in tetrahydrofuran (3 mL). The resulting mixture was stirred at room temperature for 12 hours, quenched with saturated ammonium chloride and extracted with ethyl ether. The organic phase was washed with water, brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (10% EtOAc in hexanes) to provide 1-ethynyl-3-fluoro-4-methoxy-2-propylbenzene (626) (0.180 g, 31.2%) as a colorless oil.
Quantity
0.841 mL
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.589 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[Si](C=[N+]=[N-])(C)(C)C.[F:20][C:21]1[C:22]([CH2:31][CH2:32][CH3:33])=C(C=[CH:27][C:28]=1[O:29][CH3:30])C=O>O1CCCC1>[C:10]([C:9]1[CH:8]=[CH:27][C:28]([O:29][CH3:30])=[C:21]([F:20])[C:22]=1[CH2:31][CH2:32][CH3:33])#[CH:11]

Inputs

Step One
Name
Quantity
0.841 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
0.589 g
Type
reactant
Smiles
FC=1C(=C(C=O)C=CC1OC)CCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=C(C(=C(C=C1)OC)F)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 31.2%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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